N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290682
InChI: InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)16(20)17-11-15(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide

CAS No.:

Cat. No.: VC16290682

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name N-[2-(cyclohexylamino)-2-oxoethyl]-4-methylbenzamide
Standard InChI InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)16(20)17-11-15(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,20)(H,18,19)
Standard InChI Key JQRKEAJACOKFDH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

N-(2-(Cyclohexylamino)-2-oxoethyl)-4-methylbenzamide features a benzamide backbone (4-methylbenzoyl group) linked via an amide bond to a 2-(cyclohexylamino)-2-oxoethyl moiety. The cyclohexyl group introduces steric bulk and lipophilicity, which influence solubility and target binding. Key structural identifiers include:

PropertyValue
IUPAC NameN-[2-(Cyclohexylamino)-2-oxoethyl]-4-methylbenzamide
Canonical SMILESCC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2
InChI KeyJQRKEAJACOKFDH-UHFFFAOYSA-N
PubChem CID1526577

The compound’s XLogP3 value of 2.7 predicts moderate lipophilicity, suitable for crossing biological membranes.

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies confirm the connectivity of functional groups. The 1H^1\text{H}-NMR spectrum displays signals for the cyclohexyl protons (δ 1.0–1.8 ppm), methylbenzamide aromatic protons (δ 7.2–7.8 ppm), and amide NH protons (δ 8.1–9.3 ppm) . Mass spectrometry (HRMS-ESI) reveals a molecular ion peak at m/z 274.36 [M+H]+^+.

Synthesis and Optimization Strategies

Multi-Step Synthesis Pathways

The synthesis typically involves sequential amide couplings and cyclization reactions. A representative route includes:

  • Formation of the Cyclohexylamino-oxoethyl Side Chain: Reacting cyclohexylamine with chloroacetyl chloride yields 2-chloro-N-cyclohexylacetamide, which is subsequently amidated with 4-methylbenzoic acid using carbodiimide coupling agents.

  • Microwave-Assisted Optimization: Recent protocols employ microwave irradiation (45°C, 150 W) to accelerate imine formation and Ugi four-component reactions (Ugi-4CR), reducing reaction times from hours to 20 minutes .

Biological Activity and Mechanistic Insights

Antiparasitic Activity

In malaria research, N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide demonstrates inhibitory activity against Plasmodium falciparum histone deacetylases (PfHDACs), with IC50_{50} values of 0.8–1.2 µM . The cyclohexyl group enhances selectivity over human HDACs (IC50_{50} > 50 µM), reducing off-target toxicity .

Structure-Activity Relationship (SAR) Studies

Role of the Cyclohexyl Group

Replacing cyclohexyl with smaller alkyl chains (e.g., methyl or ethyl) reduces PfHDAC inhibition by 5–10-fold, underscoring the importance of steric bulk for target binding . Conversely, aromatic substituents (e.g., phenyl) increase cytotoxicity toward mammalian cells, diminishing therapeutic indices .

Modifications to the Benzamide Core

  • 4-Methyl Substitution: The methyl group enhances metabolic stability by shielding the amide bond from hydrolytic enzymes. Removal results in a 50% reduction in plasma half-life.

  • Electron-Withdrawing Groups: Introducing nitro or cyano groups at the benzene ring improves PfHDAC inhibition (IC50_{50} = 0.5–0.7 µM) but compromises solubility .

Recent Advances and Future Directions

Hybrid Derivatives for Dual Targeting

Recent work explores hybrid structures combining N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide with artemisinin moieties. These derivatives exhibit synergistic antimalarial effects, reducing parasite load by 99% in murine models .

Prodrug Formulations

To address poor aqueous solubility (0.12 mg/mL in PBS), phosphate prodrugs have been developed. These derivatives show 3-fold higher oral bioavailability in rats, with sustained plasma concentrations over 24 hours.

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